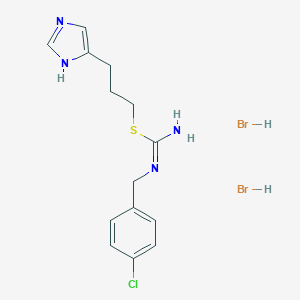
氯苯丙胺二氢溴化物
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Clobenpropit dihydrobromide is a potent compound that acts as both a histamine H3 receptor (H3R) antagonist and an inverse agonist. Its chemical structure includes a dihydrobromide salt, obtained by reacting clobenpropit with two equivalents of hydrobromic acid .
科学研究应用
氯苯丙胺二氢溴化物在多个科学领域中都有应用:
化学:- 作为 H3R 拮抗剂,它有助于与组胺受体及其调节相关的研究。
- 研究人员探索它与其他受体的相互作用,例如 5-羟色胺 5-HT3 受体和 α2A/α2C 肾上腺素受体 .
- 研究组胺受体在细胞信号通路中的作用。
- 对细胞凋亡 (细胞死亡) 的潜在影响 .
- 虽然没有直接用于临床医学,但了解其机制可以为药物开发和基于受体的疗法提供参考。
- 由于其研究性质,工业应用有限。
作用机制
氯苯丙胺二氢溴化物的作用机制涉及与组胺受体的结合。 它在 H3R 上充当反向激动剂,并部分刺激 H4 受体。 精确的分子靶点和通路仍然是正在进行的研究主题。
生化分析
Biochemical Properties
Clobenpropit Dihydrobromide is a selective and competitive antagonist at the histamine H3 receptor . It also acts as a partial agonist at the histamine H4 receptor . This compound has been shown to interact with serotonin 5-HT3 receptors and α2A/α2C adrenoceptors .
Cellular Effects
Clobenpropit Dihydrobromide has been shown to influence cell function by interacting with various cell signaling pathways. For instance, it has been found to inhibit dopamine transport by SH-SY5Y cells . It also increases apoptosis .
Molecular Mechanism
At the molecular level, Clobenpropit Dihydrobromide exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is a subunit-selective noncompetitive antagonist at recombinant NMDA receptors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Clobenpropit Dihydrobromide have been observed to change over time. It has been found to be stable and soluble in water to 100 mM . Long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Clobenpropit Dihydrobromide vary with different dosages in animal models . It has been found to show significant tumor growth inhibition when combined with Gemcitabine .
Metabolic Pathways
Clobenpropit Dihydrobromide is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
Clobenpropit Dihydrobromide is transported and distributed within cells and tissues . It interacts with transporters or binding proteins and can affect its localization or accumulation .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
合成路线: 氯苯丙胺二氢溴化物的合成制备涉及特定的化学反应。不幸的是,文献中没有 readily available 的详细合成路线。 研究人员通常采用有机合成技术来获得这种化合物。
工业生产: 关于氯苯丙胺二氢溴化物大规模工业生产方法的信息很少。 它主要在研究实验室中合成,用于科学研究。
化学反应分析
反应性: 氯苯丙胺二氢溴化物会发生多种化学反应,包括氧化、还原和取代。 特定的条件和试剂尚未公开。
主要产物: 这些反应过程中形成的主要产物尚未明确记录。 需要进一步研究来阐明精确的转化途径。
相似化合物的比较
氯苯丙胺二氢溴化物因其在 H3R 拮抗剂和 H4 受体部分激动剂方面的双重作用而脱颖而出。 类似的化合物包括其他组胺受体调节剂,但没有一种具有这种独特的组合。
属性
CAS 编号 |
145231-35-2 |
|---|---|
分子式 |
C14H18BrClN4S |
分子量 |
389.7 g/mol |
IUPAC 名称 |
3-(1H-imidazol-5-yl)propyl N'-[(4-chlorophenyl)methyl]carbamimidothioate;hydrobromide |
InChI |
InChI=1S/C14H17ClN4S.BrH/c15-12-5-3-11(4-6-12)8-18-14(16)20-7-1-2-13-9-17-10-19-13;/h3-6,9-10H,1-2,7-8H2,(H2,16,18)(H,17,19);1H |
InChI 键 |
BTJYVFMWEOCDLN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CN=C(N)SCCCC2=CN=CN2)Cl.Br.Br |
规范 SMILES |
C1=CC(=CC=C1CN=C(N)SCCCC2=CN=CN2)Cl.Br |
外观 |
Assay:≥98%A crystalline solid |
同义词 |
clobenpropit S-(3-(4(5)-imidazolyl))propyl-N-(4-chlorobenzyl)isothiourea VUF 9153 VUF-9153 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Clobenpropit dihydrobromide interact with its target and what are the downstream effects?
A1: Clobenpropit dihydrobromide acts as a selective agonist of the histamine H4 receptor (H4R) [, ]. Binding to H4R, primarily expressed on immune cells like mast cells, eosinophils, and T cells, triggers a cascade of intracellular signaling events. This activation can lead to various downstream effects, including chemotaxis of immune cells, cytokine and chemokine production, and modulation of antibody production [].
Q2: What is the role of Clobenpropit dihydrobromide in immunomodulation as observed in the rabbit model?
A2: In a study using a rabbit model, Clobenpropit dihydrobromide demonstrated immunostimulatory activity. Rabbits treated with Clobenpropit dihydrobromide showed increased production of immunoglobulins (Ig), immunoglobulin M (IgM), and immunoglobulin G (IgG) compared to control groups after immunization with sheep red blood cells []. This suggests that H4R agonism by Clobenpropit dihydrobromide can enhance antibody production, highlighting its potential role in modulating immune responses.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


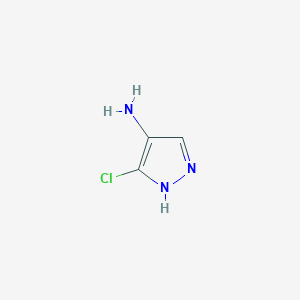
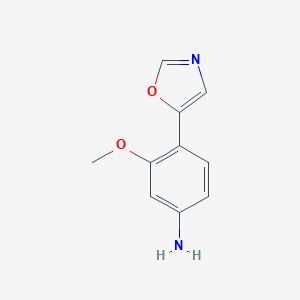

![Ethanone, 1-(4-methylphenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]-](/img/structure/B176861.png)
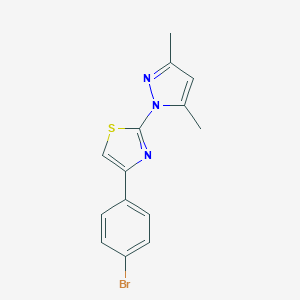
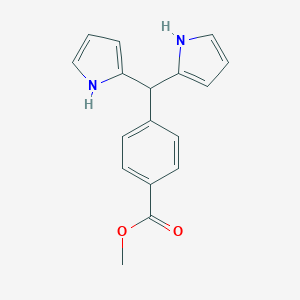
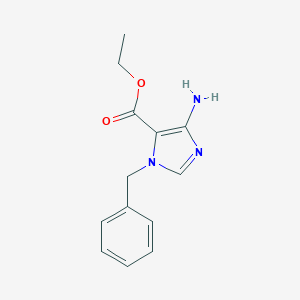
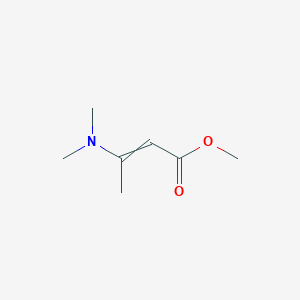
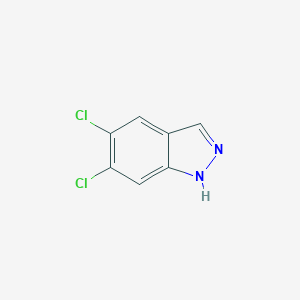
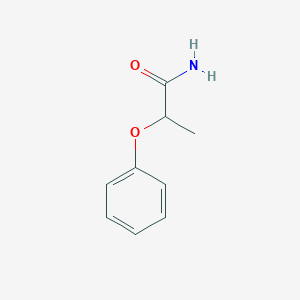
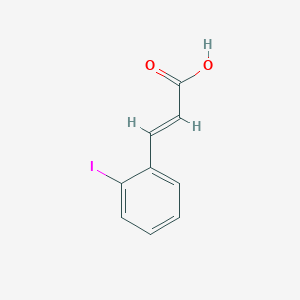
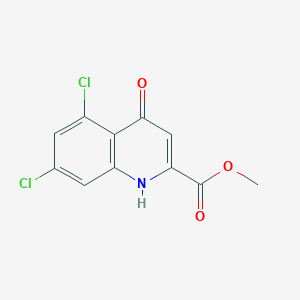
![1h-Pyrazolo[5,1-c]-1,2,4-triazole-3-ethanamine](/img/structure/B176884.png)

